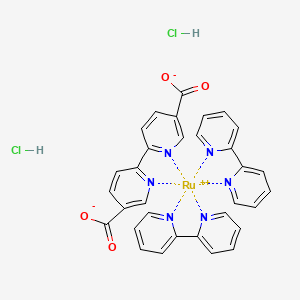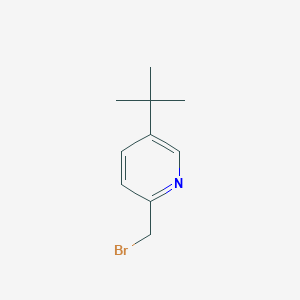
2-(Bromomethyl)-5-(tert-butyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-5-(tert-butyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by a bromomethyl group at the second position and a tert-butyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(tert-butyl)pyridine typically involves the bromination of 5-(tert-butyl)pyridine. One common method is to react 5-(tert-butyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl group at the second position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-5-(tert-butyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
科学的研究の応用
2-(Bromomethyl)-5-(tert-butyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Bromomethyl)-5-(tert-butyl)pyridine depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-5-(tert-butyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-3-(tert-butyl)pyridine: Similar structure but with the tert-butyl group at the third position.
2-(Bromomethyl)-5-methylpyridine: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
2-(Bromomethyl)-5-(tert-butyl)pyridine is unique due to the presence of both the bromomethyl and tert-butyl groups, which confer distinct reactivity and steric properties. The combination of these groups makes it a versatile compound for various chemical transformations and applications in research and industry.
特性
分子式 |
C10H14BrN |
|---|---|
分子量 |
228.13 g/mol |
IUPAC名 |
2-(bromomethyl)-5-tert-butylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)8-4-5-9(6-11)12-7-8/h4-5,7H,6H2,1-3H3 |
InChIキー |
SSMJADNMFOSZLX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN=C(C=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


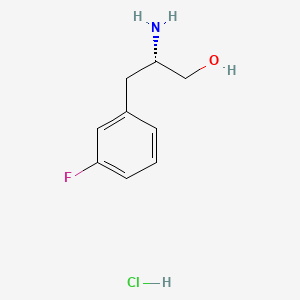

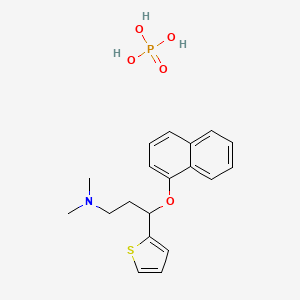
![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)
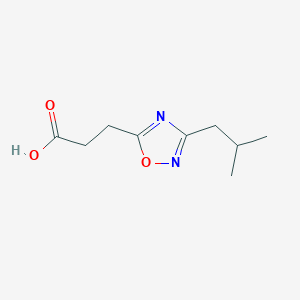
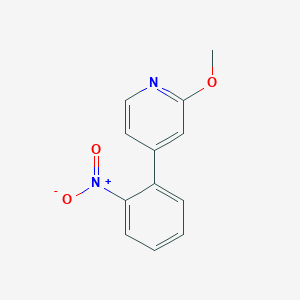


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
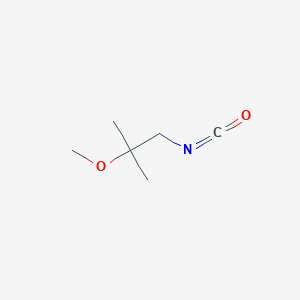
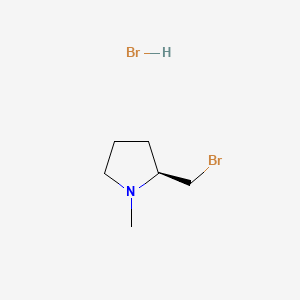
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
